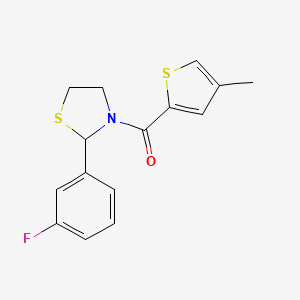

(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

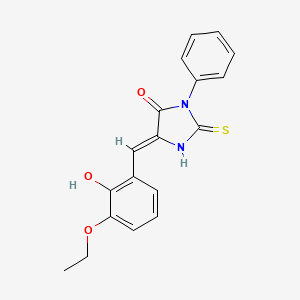

(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolidinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties.

Wissenschaftliche Forschungsanwendungen

- Thiazolidine derivatives have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, including their ability to inhibit tumor growth and induce apoptosis .

- Thiazolidine derivatives exhibit antimicrobial properties. They have been tested against various bacteria (both Gram-positive and Gram-negative) and fungi .

- Thiazolidine-based compounds have demonstrated anti-inflammatory activity. They may modulate inflammatory pathways and reduce inflammation-related damage .

- Some thiazolidine derivatives exhibit neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, and protect against neurodegenerative diseases .

- Thiazolidine compounds often possess antioxidant properties. They scavenge free radicals and protect cells from oxidative damage .

- Researchers have employed green chemistry approaches to synthesize thiazolidine derivatives. These methods prioritize sustainability, minimize waste, and improve atom economy .

Anticancer Potential

Antimicrobial Activity

Anti-Inflammatory Effects

Neuroprotective Properties

Antioxidant Activity

Green Synthesis and Atom Economy

Wirkmechanismus

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .

Mode of Action

Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .

Biochemical Pathways

Thiazolidine derivatives are known to interact with multiple biochemical pathways due to their diverse biological properties .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a wide range of biological responses, making them highly prized in medicinal chemistry .

Action Environment

The synthesis of thiazolidine derivatives often considers factors such as green synthesis, atom economy, cleaner reaction profile, and catalyst recovery .

Eigenschaften

IUPAC Name |

[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-(4-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS2/c1-10-7-13(20-9-10)14(18)17-5-6-19-15(17)11-3-2-4-12(16)8-11/h2-4,7-9,15H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYZYRHRPFTCFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCSC2C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2758250.png)

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)

![2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2758267.png)